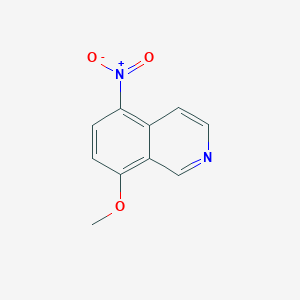

8-Methoxy-5-nitroisoquinoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H8N2O3 |

|---|---|

Molecular Weight |

204.18 g/mol |

IUPAC Name |

8-methoxy-5-nitroisoquinoline |

InChI |

InChI=1S/C10H8N2O3/c1-15-10-3-2-9(12(13)14)7-4-5-11-6-8(7)10/h2-6H,1H3 |

InChI Key |

NZQAMGZEOUIBLZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C=NC=CC2=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 8 Methoxy 5 Nitroisoquinoline

Classical Approaches to Isoquinoline (B145761) Ring Synthesis Adapted for 8-Methoxy-5-nitroisoquinoline Precursors

Traditional methods for isoquinoline synthesis rely on intramolecular cyclization reactions. Their adaptation for the synthesis of this compound necessitates the use of appropriately substituted starting materials.

Bischler-Napieralski Cyclization Variants and Modifications

The Bischler-Napieralski reaction is a cornerstone of isoquinoline synthesis, involving the acid-catalyzed cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline, which can then be aromatized. nrochemistry.comwikipedia.org For the synthesis of an 8-methoxy-5-nitro substituted isoquinoline, this would require a starting phenethylamine (B48288) derivative with a methoxy (B1213986) group at the meta-position and a nitro group para to the ethylamine (B1201723) chain.

The reaction is an intramolecular electrophilic aromatic substitution, typically promoted by dehydrating agents like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) under reflux conditions. nrochemistry.comorganic-chemistry.org The success of the cyclization is highly dependent on the electronic nature of the aromatic ring; electron-donating groups, such as the methoxy group, facilitate the reaction, while electron-withdrawing groups, like the nitro group, can impede it. nrochemistry.com The mechanism is believed to proceed through either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate. wikipedia.org

To synthesize the target compound, a plausible precursor would be N-(2-(3-methoxy-4-nitrophenyl)ethyl)acetamide. The cyclization would be directed by the more activating methoxy group to the ortho position (C6 of the phenyl ring), leading to 7-methoxy-8-nitro-3,4-dihydroisoquinoline. Subsequent aromatization, for instance through palladium-catalyzed dehydrogenation, would yield 7-methoxy-8-nitroisoquinoline, not the desired C5-nitro isomer. Achieving the 8-methoxy-5-nitro substitution pattern via a classical Bischler-Napieralski approach is therefore challenging due to regiochemical constraints. A successful strategy would require a precursor like N-(2-(2-methoxy-5-nitrophenyl)ethyl)acetamide, where the cyclization is directed to the position para to the methoxy group.

Pomeranz-Fritsch Synthesis and its Modern Catalytic Extensions

The Pomeranz-Fritsch reaction provides another route to the isoquinoline core, starting from a benzaldehyde (B42025) and an aminoacetaldehyde dialkyl acetal. wikipedia.orgtutorsglobe.com The process involves the formation of a benzalaminoacetal, followed by an acid-catalyzed ring closure. wikipedia.orgorganicreactions.org To target this compound, the starting material would be 2-methoxy-5-nitrobenzaldehyde.

The classical conditions, often requiring strong acids like concentrated sulfuric acid at high temperatures, can be harsh. tutorsglobe.com However, the presence of an electron-donating group like a methoxy group can accelerate the reaction. tutorsglobe.com Modern modifications have introduced the use of Lewis acids such as trifluoroacetic anhydride (B1165640) and lanthanide triflates to promote the cyclization under milder conditions. wikipedia.org A key challenge in the Pomeranz-Fritsch synthesis is regioselectivity, especially with substituted benzaldehydes, which can lead to mixtures of products.

Pictet-Spengler Reaction Derivatives and Their Regiochemical Control

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to yield a tetrahydroisoquinoline. researchgate.netaalto.fi While typically used for tetrahydroisoquinolines, subsequent oxidation can provide the fully aromatic isoquinoline. The reaction is mechanistically similar to the Bischler-Napieralski cyclization and is highly favored by electron-donating groups on the aromatic ring. nrochemistry.comresearchgate.net

For the synthesis of this compound, a potential starting material would be 2-(2-methoxy-5-nitrophenyl)ethylamine. The key challenge is controlling the regiochemistry of the cyclization. Without a directing group, cyclization of a meta-methoxy substituted phenethylamine often yields the 6-methoxyisoquinoline (B27300) isomer. researchgate.net However, research has shown that installing a directing group, such as a trimethylsilyl (B98337) group, can effectively control the regiochemistry. For instance, the cyclization of 2-(2-trimethylsilyl-3-methoxyphenyl)ethylamine has been shown to yield the 8-methoxy-substituted tetrahydroisoquinoline regiospecifically, whereas the non-silylated version gives the 6-methoxy isomer. researchgate.net This principle could potentially be adapted to a nitro-substituted system to direct the cyclization towards the desired C8 position.

Palladium-Catalyzed Cyclization and Annulation Strategies

Modern synthetic methods offer powerful alternatives to classical named reactions. Palladium-catalyzed reactions, in particular, provide versatile and efficient routes to highly substituted isoquinolines. pnas.orgnih.gov These methods often allow for the convergent assembly of readily available precursors in a regioselective manner and can tolerate a wider range of functional groups than classical methods. pnas.org

One such strategy involves the sequential palladium-catalyzed α-arylation of a ketone followed by cyclization. pnas.orgresearchgate.net This approach could construct the this compound framework by coupling a suitably substituted aryl bromide (e.g., 1-bromo-2-methoxy-5-nitrobenzene) with a ketone, followed by an intramolecular condensation with an ammonia (B1221849) source like ammonium (B1175870) chloride. pnas.org Another palladium-catalyzed approach involves the cyclization of ortho-alkynylbenzaldimine derivatives, which can be followed by further functionalization like a Heck reaction to introduce substituents at the C4 position. researchgate.net The presence of an ortho-methoxy group on the benzaldimine has been shown to promote the cyclization and stabilize the palladium intermediate, improving reaction yields. researchgate.net

Regioselective Functionalization Strategies for Isoquinoline Precursors to Yield this compound

An alternative to building the ring system from scratch is to introduce the desired functional groups onto a pre-existing isoquinoline or a simpler substituted isoquinoline. This approach hinges on achieving high regioselectivity.

For instance, one could envision starting with 8-methoxyisoquinoline (B155747) and then introducing the nitro group at the C5 position. Electrophilic nitration of isoquinoline itself typically yields a mixture of 5-nitroisoquinoline (B18046) and 8-nitroisoquinoline. tutorsglobe.com The presence of an activating methoxy group at C8 would strongly direct an incoming electrophile. The directing effect of the methoxy group (ortho-, para-directing) would favor substitution at the C7 and C5 positions. Careful control of reaction conditions using various nitrating agents (e.g., HNO₃/H₂SO₄, or milder reagents like KNO₃ with Vilsmeier-Haack reagents) would be necessary to selectively obtain the 5-nitro derivative. scirp.orgfrontiersin.org A similar strategy has been successfully employed in the quinoline (B57606) series, where 8-methoxyquinoline (B1362559) was nitrated to produce 5-nitro-8-methoxyquinoline. researchgate.net

Directed Ortho-Metalation and Subsequent Electrophilic Quenching

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The method relies on a directing metalation group (DMG) that coordinates to an organolithium reagent (like n-butyllithium), facilitating deprotonation at the adjacent ortho-position. wikipedia.org The resulting aryllithium species can then be trapped with a suitable electrophile.

In the context of isoquinoline synthesis, a methoxy group can act as a DMG. wikipedia.org To synthesize this compound using this strategy, one could start with an 8-methoxyisoquinoline precursor. The methoxy group at C8 would direct metalation to the C7 position. This would not be a direct route to C5 functionalization.

A more viable DoM strategy would involve building the substituted benzene (B151609) ring first, which is then used to construct the isoquinoline. For example, starting with 1,3-dimethoxybenzene, one could use the DoM strategy to introduce a nitro group at the C4 position (ortho to one methoxy, meta to the other) and another functional group at the C2 position that can later be elaborated into the second ring of the isoquinoline. The power of DoM lies in its ability to overcome the inherent electronic preferences of the ring, allowing for functionalization at sterically hindered or electronically disfavored positions. organic-chemistry.org

Controlled Nitration Pathways for 5-Position Selectivity

The introduction of a nitro group at the 5-position of the isoquinoline core is a critical step in the synthesis of this compound. Standard electrophilic nitration of isoquinoline itself typically yields a mixture of 5-nitro- and 8-nitroisoquinoline, necessitating controlled approaches to achieve regioselectivity. dtic.mil The directing influence of existing substituents on the isoquinoline ring is paramount in achieving this selectivity.

The synthesis often commences with an 8-substituted isoquinoline, such as 8-methoxyisoquinoline. The methoxy group at the C-8 position is an ortho-, para-directing group. However, in the isoquinoline system, electrophilic substitution is strongly favored in the benzene ring portion of the scaffold. The nitration of 8-methoxyisoquinoline with a mixture of nitric and sulfuric acid selectively yields this compound. A similar principle is observed in the synthesis of 5-nitro-8-methoxyquinoline, where 8-methoxyquinoline is nitrated to achieve a 77% yield. researchgate.net

An alternative strategy involves introducing a directing group that can be later removed or transformed. For instance, the bromination of isoquinoline can yield 5-bromoisoquinoline (B27571). mdpi.comorgsyn.org Subsequent nitration of this intermediate affords 5-bromo-8-nitroisoquinoline. mdpi.comorgsyn.org While this places the nitro group at the 8-position, it demonstrates the principle of using a halogen to direct nitration. To achieve 5-nitration, one would typically start with an 8-substituted precursor.

Modern nitrating reagents are also being developed to offer greater control and milder reaction conditions. For example, N-nitropyrazoles, activated by a Lewis acid such as Yb(OTf)₃, have been shown to be powerful and versatile nitrating agents for a range of aromatics, offering a potential pathway for controlled C–H nitration. nih.gov While not specifically documented for 8-methoxyisoquinoline, these novel reagents represent a promising area for achieving high selectivity in complex heterocyclic systems.

Table 1: Comparison of Nitration Methods for Isoquinoline Scaffolds

| Starting Material | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 8-Methoxyquinoline | H₂SO₄, HNO₃ | 5-Nitro-8-methoxyquinoline | 77% | researchgate.net |

| Isoquinoline | Nitric acid, Sulfuric acid | 5-Nitroisoquinoline & 8-Nitroisoquinoline | Mixture | dtic.mil |

Etherification Techniques for Methoxy Group Introduction at the 8-Position

The synthesis of the 8-methoxy moiety is most commonly achieved through the Williamson ether synthesis, starting from 8-hydroxyisoquinoline. This nucleophilic substitution reaction involves the deprotonation of the hydroxyl group to form an alkoxide, which then reacts with a methylating agent.

A typical procedure involves treating 8-hydroxyisoquinoline with a base, such as potassium carbonate (K₂CO₃), in a suitable solvent like dimethylformamide (DMF), followed by the addition of a methylating agent like dimethyl sulfate. epo.org This method is widely used for its efficiency and the availability of reagents. A study on the synthesis of 8-methoxyquinoline from 8-hydroxyquinoline (B1678124) reported a 71% yield using this approach, highlighting its effectiveness. researchgate.net

Alternative, multi-step routes can also establish the 8-methoxy functionality. For example, a synthesis of 8-methoxy-3,4-dihydroisoquinoline (B3326304) was achieved starting from N-pivaloyl-3-methoxyphenylethylamine. mdpi.com This process involves directed ortho-lithiation, reaction with dimethylformamide (DMF) to form an aldehyde, and subsequent acid-catalyzed cyclization to yield the dihydroisoquinoline product. mdpi.com While more complex, this strategy builds the heterocyclic ring with the methoxy group already in place.

Table 2: Etherification of Hydroxyquinolines/isoquinolines

| Substrate | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 8-Hydroxyquinoline | Dimethyl sulfate, Base | 8-Methoxyquinoline | 71% | researchgate.net |

Novel and Sustainable Chemistry Approaches in the Synthesis of this compound

Modern synthetic chemistry emphasizes the development of sustainable, efficient, and innovative methodologies. These approaches are increasingly being applied to the synthesis of complex heterocyclic molecules like this compound and its analogues.

Catalytic Asymmetric Synthesis and Chiral Resolution Techniques for Analogues

While this compound itself is achiral, the development of chiral analogues is of significant interest. Catalytic asymmetric synthesis provides a powerful tool for creating such molecules with high enantioselectivity. These methods often focus on the functionalization of prochiral precursors or the asymmetric construction of the heterocyclic ring.

For instance, palladium-catalyzed asymmetric synthesis has been used to create Tröger's base analogues with nitrogen stereocenters, demonstrating a method for introducing chirality into rigid amine skeletons. nih.gov Similarly, chiral-at-metal Rh(III) complexes have been employed as catalysts for the asymmetric Michael addition of guaiazulene (B129963) to α,β-unsaturated 2-acyl imidazoles, yielding adducts with up to 99% enantiomeric excess (ee). rsc.org Dual catalyst systems, combining an achiral thiourea (B124793) and a chiral primary aminothiourea, have proven effective in promoting highly enantioselective intermolecular [5+2] cycloadditions to form 8-oxabicyclo[3.2.1]octane derivatives, which are versatile chiral building blocks. nih.gov These examples, while not directly producing this compound analogues, illustrate the powerful catalytic strategies available for generating chiral heterocyclic compounds from simple starting materials.

Flow Chemistry and Continuous Processing for Scalable Production

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better temperature control, improved mixing, and greater scalability. europa.eu These benefits are particularly relevant for potentially hazardous reactions like nitration. europa.eugoogle.com

The application of flow chemistry to the synthesis of isoquinoline derivatives and related heterocycles is an active area of research. Continuous flow processing has been used for the direct α-C(sp³)-H functionalization of N-aryl tetrahydroisoquinolines. research.csiro.au Furthermore, flow reactors are ideal for processes involving reactive intermediates or reagents, and for employing novel heating concepts like inductive heating. beilstein-journals.org The synthesis of various chemical entities, from agrochemicals to photochromic dyes, has been successfully demonstrated in flow systems, underscoring the potential for developing a scalable, continuous process for this compound production. research.csiro.authalesnano.com

Solvent-Free and Environmentally Benign Reaction Conditions

Green chemistry principles encourage the reduction or elimination of hazardous solvents. Research into solvent-free and environmentally benign reaction conditions for the synthesis of heterocyclic compounds is gaining traction. While specific solvent-free methods for this compound are not extensively documented, related syntheses point towards future possibilities. For example, a metal- and solvent-free protocol for synthesizing 2-benzyl-3-arylquinolines has been developed, showcasing the potential for cleaner synthetic routes. researchgate.net Microwave-assisted synthesis is another technique that can reduce reaction times and often allows for solvent-free conditions, as demonstrated in the synthesis of 4-substituted isoquinolines. nih.gov

Photoredox and Electrochemistry in Isoquinoline Functionalization

Photoredox catalysis and electrochemistry have emerged as powerful tools for the mild and selective functionalization of organic molecules, including heterocycles. nih.gov These methods utilize visible light or electric current to generate reactive radical intermediates under gentle conditions, often avoiding the need for harsh reagents.

Recent advances include the visible-light-mediated C-H hydroxyalkylation of quinolines and isoquinolines, which proceeds via a radical path without the need for external oxidants. nih.gov Electrochemical methods have been developed for the cross-coupling of isoquinolines and for the synthesis of isoquinoline-1,3-diones through trifluoromethylation/cyclization cascades. researchgate.netresearchgate.net Furthermore, controlled photochemical synthesis can yield complex derivatives like isoquinoline-1,3,4(2H)-triones from simple benzamides through a radical cyclization cascade. bohrium.com These innovative techniques offer novel pathways for the late-stage functionalization of the isoquinoline core, providing access to a wide array of analogues that would be difficult to synthesize using classical methods.

The primary and most established method for the synthesis of this compound is through the electrophilic aromatic substitution, specifically the nitration, of its parent heterocycle, 8-methoxyisoquinoline. This reaction leverages the directing effects of the electron-donating methoxy group and the inherent electronic properties of the isoquinoline nucleus.

The substitution pattern on the isoquinoline ring during electrophilic attack is well-documented. The ring system is generally activated towards electrophiles at the C5 and C8 positions. In the case of 8-methoxyisoquinoline, the presence of the strongly activating methoxy group at the C8 position further influences the regioselectivity of the incoming electrophile. The ortho- and para-directing nature of the methoxy group, combined with the intrinsic reactivity of the C5 position, directs the nitro group (NO₂) predominantly to the 5-position.

A well-established procedure for a similar transformation, the nitration of 5-bromoisoquinoline to 5-bromo-8-nitroisoquinoline, provides a reliable template for this synthesis. orgsyn.org The reaction is typically carried out using a nitrating mixture of an alkali metal nitrate (B79036), such as potassium nitrate (KNO₃), in a strong acid solvent like concentrated sulfuric acid (H₂SO₄). Careful control of the reaction temperature is crucial to prevent the formation of undesired side products.

The general synthetic approach involves dissolving the starting material, 8-methoxyisoquinoline, in cold, concentrated sulfuric acid. Subsequently, a stoichiometric amount of the nitrating agent is added portion-wise while maintaining a low temperature, often at or below room temperature. Upon completion of the reaction, the mixture is carefully poured onto ice, leading to the precipitation of the crude product, which can then be isolated by filtration and purified through recrystallization.

| Step | Reagent | Solvent | Typical Conditions | Purpose |

|---|---|---|---|---|

| 1 | 8-Methoxyisoquinoline | N/A | Starting Material | The precursor molecule for nitration. |

| 2 | Potassium Nitrate (KNO₃) | Concentrated Sulfuric Acid (H₂SO₄) | Slow, portion-wise addition at controlled low temperatures (e.g., 0-25 °C). | Serves as the source of the nitronium ion (NO₂⁺) electrophile. |

| 3 | Ice/Water | N/A | Reaction mixture is poured onto crushed ice. | Quenches the reaction and precipitates the product. |

| 4 | N/A | Appropriate solvent (e.g., Ethanol) | Recrystallization | Purification of the final product. |

Optimization of Reaction Parameters and Yield Enhancement in this compound Synthesis

The efficiency and yield of the nitration of 8-methoxyisoquinoline can be significantly influenced by several key reaction parameters. Optimization of these parameters is essential for maximizing the output of the desired 5-nitro isomer while minimizing the formation of impurities and by-products, such as other nitro-isomers or products of oxidation.

Modern approaches, including the use of continuous-flow reactors, offer precise control over these parameters, leading to improved safety, yield, and purity. clockss.orgmdpi.com The principles derived from studies on the nitration of other aromatic compounds are directly applicable to enhancing the synthesis of this compound. clockss.orgjst.go.jp

Key Parameters for Optimization:

Ratio of Acids (H₂SO₄/HNO₃): The concentration of the active electrophile, the nitronium ion (NO₂⁺), is dependent on the equilibrium established between nitric acid and the stronger sulfuric acid. Current time information in Bangalore, IN. Optimizing the molar ratio of these acids is crucial. An excess of sulfuric acid ensures complete generation of the nitronium ion, driving the reaction towards completion.

Concentration: The concentration of the substrate in the acid mixture can affect the reaction rate and selectivity. While higher concentrations may increase throughput, they also increase the exothermicity and risk of side reactions. jst.go.jp Dilute conditions are often favored for better selectivity and safety.

Residence Time: In continuous-flow systems, the residence time of the reactants in the reactor is a critical parameter. mdpi.com A shorter residence time minimizes the exposure of the product to harsh reaction conditions, reducing degradation. The optimal residence time is a balance between achieving high conversion and preventing the formation of by-products. mdpi.comjst.go.jp

Mixing: Efficient mixing is vital to ensure homogeneity and consistent heat transfer, especially in batch processes. Poor mixing can lead to localized "hot spots" where side reactions can occur. clockss.orgmdpi.com

| Parameter | Effect on Reaction | Optimization Strategy |

|---|---|---|

| Temperature | Higher temperatures increase reaction rate but can decrease selectivity and yield due to side reactions. | Maintain low and stable temperatures (e.g., 0-10 °C) using efficient cooling. |

| Reactant Ratio (H₂SO₄:HNO₃) | Affects the concentration of the active nitronium ion (NO₂⁺). | Use a molar excess of H₂SO₄ to ensure full protonation of HNO₃. The optimal ratio is determined empirically. |

| Substrate Concentration | Impacts reaction rate, exothermicity, and potential for intermolecular side reactions. | Employ relatively dilute conditions to improve selectivity and manage heat evolution. |

| Residence Time (Flow Chemistry) | Determines the extent of conversion and the potential for product degradation. | Optimize for high conversion while minimizing time to prevent by-product formation. |

Total Synthesis of Complex Natural Products Incorporating this compound as a Key Intermediate (Non-Medicinal Contexts)

Nitroisoquinolines are valuable intermediates in the synthesis of complex alkaloids, particularly those of marine origin. The nitro group serves as a versatile functional handle that can be readily transformed into other functionalities, most commonly an amino group, which can then be used for the construction of further heterocyclic rings.

For instance, substituted nitroisoquinolines are key building blocks in the total synthesis of marine alkaloids such as the aaptamines and renierone. clockss.orgthieme-connect.de Aaptamine, isolated from the sea sponge Aaptos aaptos, possesses a benzo[de]naphthyridine skeleton. clockss.org Its synthesis often involves the use of a nitroisoquinoline precursor where the nitro group facilitates a reductive cyclization to form the final ring system. clockss.org Similarly, the synthesis of renierone, an antimicrobial metabolite from the sponge Reniera sp., has utilized 1-cyano-7-methoxy-6-methyl-8-nitroisoquinoline as a key intermediate. thieme-connect.de

However, a review of the scientific literature indicates that while structurally related nitroisoquinolines are pivotal in synthesizing these and other bioactive natural products, specific examples of This compound being employed as a key intermediate in the total synthesis of complex, unequivocally non-medicinal natural products are not prominently documented. The natural products synthesized from such precursors frequently exhibit significant biological activities, such as antimicrobial or antitumor properties, placing them within a medicinal or pharmacological context.

Advanced Spectroscopic and Structural Elucidation of 8 Methoxy 5 Nitroisoquinoline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity

No specific data from two-dimensional NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), or Nuclear Overhauser Effect Spectroscopy (NOESY) for 8-Methoxy-5-nitroisoquinoline could be located in the searched scientific databases. Such experiments would be crucial for unambiguously assigning proton (¹H) and carbon (¹³C) signals and for determining the connectivity and through-space relationships of atoms within the molecule.

Solid-State NMR Spectroscopy for Crystalline Structure and Molecular Dynamics

There is no available literature on the use of solid-state NMR spectroscopy to study the crystalline structure or molecular dynamics of this compound. This technique would provide valuable insights into the molecule's structure and behavior in the solid phase.

Investigation of Solvent Effects on Chemical Shifts and Spin-Spin Coupling Constants

Studies specifically investigating the effects of different solvents on the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants of this compound have not been reported in the available literature. Such studies are valuable for understanding solute-solvent interactions and their influence on the electronic environment of the molecule.

X-ray Crystallography for Crystalline Structure Determination and Intermolecular Interaction Analysis

An exhaustive search of crystallographic databases, including the Cambridge Structural Database (CSD), did not yield a crystal structure for this compound. Therefore, a detailed analysis based on single-crystal X-ray diffraction is not possible.

Single-Crystal X-ray Diffraction Analysis of this compound

No published single-crystal X-ray diffraction data for this compound is available. This information is essential for determining the precise three-dimensional arrangement of atoms, bond lengths, and bond angles in the crystalline state.

Analysis of Crystal Packing Motifs and Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Without a determined crystal structure, an analysis of the crystal packing motifs and non-covalent interactions, such as hydrogen bonding and π-π stacking, for this compound cannot be performed. These interactions are fundamental to understanding the supramolecular assembly and physical properties of the compound in the solid state.

Co-crystallization Studies with Host Molecules for Supramolecular Architecture

While specific experimental co-crystallization studies involving this compound are not extensively documented in current literature, the principles of crystal engineering and supramolecular chemistry allow for a predictive analysis of its potential to form co-crystals. nih.govnih.gov Co-crystals are multi-component crystalline solids formed between two or more neutral molecules, held together by non-covalent interactions. nih.gov The molecular structure of this compound possesses several functional groups capable of participating in the hydrogen bonds and other intermolecular interactions that govern the formation of supramolecular architectures. google.com

The key interaction sites on the this compound molecule include:

The Isoquinoline (B145761) Nitrogen: The nitrogen atom in the isoquinoline ring system is a potential hydrogen bond acceptor.

The Nitro Group: The oxygen atoms of the nitro group are strong hydrogen bond acceptors.

The Methoxy (B1213986) Group: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor.

Aromatic System: The extended π-system of the isoquinoline rings can participate in π-π stacking interactions.

Given these features, a variety of host molecules, or co-formers, could be selected to form co-crystals with this compound. Suitable co-formers would possess complementary functional groups, such as hydrogen bond donors (e.g., carboxylic acids, phenols, amides) to interact with the nitrogen and oxygen acceptors on the target molecule. For instance, dicarboxylic acids could potentially form robust hydrogen-bonded synthons with the isoquinoline nitrogen. researchgate.net The selection of an appropriate co-former allows for the modification of physicochemical properties of the parent compound without altering its covalent structure. nih.gov

The design of such co-crystals would follow established principles of supramolecular synthesis, aiming to create specific, predictable patterns of non-covalent bonds. nih.gov The resulting supramolecular architecture could significantly influence bulk properties such as solubility, melting point, and stability.

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is an essential tool for the unambiguous confirmation of elemental composition and the elucidation of complex molecular structures. For this compound (Molecular Formula: C₁₀H₈N₂O₃), the theoretical exact mass of the neutral molecule is 204.0535 g/mol . uni.luscbt.com HRMS provides mass accuracy typically below 5 ppm, enabling the confident determination of its elemental formula from a measured mass-to-charge ratio (m/z).

Electrospray Ionization (ESI-MS) and Atmospheric Pressure Chemical Ionization (APCI-MS) Fragmentation Mechanisms

Electrospray Ionization (ESI) is a soft ionization technique that typically imparts minimal energy to the analyte, resulting in abundant molecular ions with little fragmentation. In positive-ion mode ESI-MS, this compound is expected to readily form a protonated molecule, [M+H]⁺, with a theoretical m/z of 205.0608.

Atmospheric Pressure Chemical Ionization (APCI) is suitable for less polar and more volatile compounds and can result in more in-source fragmentation than ESI. nih.gov For nitroaromatic compounds like this compound, APCI can proceed via different mechanisms. In positive-ion mode, a protonated molecule [M+H]⁺ would be expected. In negative-ion mode, nitroaromatic compounds are known to undergo electron capture, which can be non-dissociative, forming the [M]⁻ radical anion, or dissociative.

The fragmentation of the isoquinoline core and its substituents would be initiated by protonation, typically on the most basic site, the isoquinoline nitrogen. The primary fragmentation pathways for the protonated molecule are predicted to involve the neutral loss of small molecules associated with the methoxy and nitro functional groups. A study on the fragmentation of isoquinoline alkaloids noted that methoxy groups can lead to the characteristic loss of a methyl radical (•CH₃) or methanol (B129727) (CH₃OH). researchgate.net

A proposed fragmentation pathway for [M+H]⁺ of this compound is detailed in the table below.

| Ion Description | Proposed Structure / Neutral Loss | Theoretical m/z |

| [M+H]⁺ | Protonated Parent Molecule | 205.0608 |

| [M+H - •CH₃]⁺ | Loss of a methyl radical from the methoxy group | 190.0373 |

| [M+H - NO]⁺ | Loss of nitric oxide | 175.0553 |

| [M+H - CH₂O]⁺ | Loss of formaldehyde (B43269) from the methoxy group | 175.0553 |

| [M+H - NO₂]⁺ | Loss of nitrogen dioxide | 159.0651 |

| [M+H - CH₃OH]⁺ | Loss of methanol | 173.0447 |

| [M+H - CO]⁺ | Loss of carbon monoxide from the ring | 177.0658 |

This table presents theoretically predicted fragmentation data.

Tandem Mass Spectrometry (MS/MS) for Elucidation of Daughter Ions and Impurity Characterization

Tandem mass spectrometry (MS/MS) is a powerful technique for confirming the proposed fragmentation pathways and for the structural characterization of unknown compounds, such as process impurities or degradation products. tsijournals.com In an MS/MS experiment, the protonated parent molecule ([M+H]⁺ at m/z 205.0608) would be mass-selected in the first stage of the mass spectrometer and then subjected to collision-induced dissociation (CID). The resulting product ions (daughter ions) are then analyzed in the second stage.

This technique would allow for the definitive confirmation of the neutral losses proposed in the table above. For example, isolating m/z 205.0608 and observing a product ion at m/z 159.0651 would confirm the loss of a nitro group (46.0055 Da).

Furthermore, MS/MS is invaluable for impurity profiling. dntb.gov.ua Potential impurities in a sample of this compound could include starting materials, regioisomers (e.g., 8-methoxy-x-nitroisoquinoline), or by-products from synthesis (e.g., demethylated or di-nitrated species). These impurities, even at trace levels, would have distinct molecular weights and, more importantly, unique MS/MS fragmentation patterns. By comparing the fragmentation spectrum of an unknown impurity to that of the main component and applying knowledge of chemical fragmentation, a confident structural assignment can often be made.

Advanced Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Dynamics

For this compound, the spectra are expected to be rich and complex, with characteristic bands corresponding to the vibrations of the isoquinoline core, the methoxy group, and the nitro group. Experimental IR data for the closely related compound 5-Nitro-8-methoxyquinoline shows a characteristic NO₂ absorption at 1338 cm⁻¹ and aromatic absorptions at 2914 cm⁻¹ and in the 930-620 cm⁻¹ region. researchgate.net Theoretical studies on similar molecules like 5-nitroisoquinoline (B18046) and 8-nitroquinoline (B147351) provide further basis for spectral interpretation. researchgate.netresearchgate.net

Detailed Band Assignment and Normal Mode Analysis

The assignment of vibrational bands to specific normal modes can be performed by comparing experimental spectra with data from analogous compounds and with theoretical calculations (e.g., Density Functional Theory, DFT). A detailed, predictive assignment for this compound is provided below.

| Wavenumber Range (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity | Assignment of Vibrational Mode |

| 3100-3000 | Medium | Medium | Aromatic C-H stretching |

| 2980-2940 | Medium | Medium | Asymmetric CH₃ stretching (methoxy) |

| 2850-2830 | Weak | Medium | Symmetric CH₃ stretching (methoxy) |

| 1620-1580 | Strong | Strong | Aromatic C=C and C=N ring stretching |

| 1550-1520 | Very Strong | Medium | Asymmetric NO₂ stretching |

| 1480-1440 | Medium | Strong | Aromatic ring stretching |

| 1465-1450 | Medium | Medium | Asymmetric CH₃ bending (methoxy) |

| 1360-1340 | Very Strong | Strong | Symmetric NO₂ stretching |

| 1280-1240 | Strong | Medium | Asymmetric C-O-C stretching (methoxy) |

| 1180-1150 | Medium | Weak | In-plane C-H bending |

| 1050-1020 | Strong | Medium | Symmetric C-O-C stretching (methoxy) |

| 880-850 | Strong | Weak | Out-of-plane C-H bending |

| 840-810 | Strong | Medium | NO₂ wagging |

| 750-700 | Medium | Strong | Ring breathing/puckering modes |

This table presents theoretically predicted band assignments based on data from analogous compounds.

Surface-Enhanced Raman Scattering (SERS) for Detection and Surface Adsorption Studies

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that can enhance the Raman signal of molecules adsorbed onto nanostructured metal surfaces (typically silver or gold) by many orders of magnitude. researchgate.net This enhancement allows for the detection of analytes at very low concentrations. While no SERS studies have been reported specifically for this compound, studies on related compounds like 8-hydroxyquinoline (B1678124) provide insight into its potential SERS activity. researchgate.net

The SERS enhancement is strongly dependent on the molecule's orientation and interaction with the metal surface. It is hypothesized that this compound would adsorb onto a silver (Ag) or gold (Au) nanoparticle surface primarily through two mechanisms: mdpi.com

Chemisorption via Nitrogen: The lone pair of electrons on the isoquinoline nitrogen atom can form a coordinate bond with the metal surface.

π-System Interaction: The delocalized π-electrons of the aromatic ring system can interact with the metal surface.

According to SERS surface selection rules, vibrational modes with a change in polarizability perpendicular to the surface are typically enhanced the most. If the molecule adsorbs in a tilted or perpendicular orientation relative to the surface, the out-of-plane bending modes and ring breathing modes are expected to show significant enhancement. researchgate.net The strong signals from the nitro group (symmetric and asymmetric stretches) would also make them excellent probes for SERS detection. The technique could therefore serve as a powerful analytical tool for the trace detection and interfacial study of this compound.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure and Photophysical Characterization

The electronic absorption and emission properties of this compound are of considerable interest for their potential applications in materials science and medicinal chemistry. The strategic placement of a methoxy group at the 8-position and a nitro group at the 5-position on the isoquinoline scaffold is expected to significantly influence the molecule's photophysical behavior.

The UV-Vis absorption spectrum of this compound is anticipated to be characterized by electronic transitions within the aromatic system. Typically, isoquinoline and its derivatives exhibit π → π* and n → π* transitions. The introduction of the electron-donating methoxy group (-OCH₃) and the electron-withdrawing nitro group (-NO₂) is predicted to cause a noticeable shift in the absorption maxima (λmax) compared to the unsubstituted isoquinoline.

The methoxy group, acting as an auxochrome, is likely to induce a bathochromic (red) shift, while the nitro group's strong electron-withdrawing nature would further modulate the electronic environment, potentially leading to intramolecular charge transfer (ICT) character in some of the electronic transitions. While precise experimental data for this compound is not available, a hypothetical representation of its UV-Vis absorption data in a common solvent like ethanol (B145695) is presented below for illustrative purposes.

| Solvent | Hypothetical λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Assigned Transition |

|---|---|---|---|

| Ethanol | ~280 | Data not available | π → π |

| Ethanol | ~350 | Data not available | n → π / ICT |

The fluorescence properties of this compound, including its quantum yield (ΦF) and fluorescence lifetime (τF), are crucial parameters for understanding its de-excitation pathways. The presence of the nitro group, a known fluorescence quencher, is expected to significantly impact these values. The efficiency of fluorescence is often lower in molecules containing nitro groups due to the promotion of non-radiative decay processes such as intersystem crossing.

The solvent environment is also expected to play a critical role in the fluorescence behavior of this compound. Polar solvents may stabilize charge-separated excited states, potentially leading to changes in the emission wavelength and quantum yield. A hypothetical summary of fluorescence data in different media is provided to illustrate these concepts.

| Solvent | Hypothetical Emission λmax (nm) | Hypothetical Quantum Yield (ΦF) | Hypothetical Fluorescence Lifetime (τF, ns) |

|---|---|---|---|

| Cyclohexane | ~420 | Low | Data not available |

| Acetonitrile (B52724) | ~450 | Very Low | Data not available |

Further experimental and computational studies are necessary to fully elucidate the intricate photophysical properties of this compound and to populate the presented data tables with verified findings.

Computational and Theoretical Investigations of 8 Methoxy 5 Nitroisoquinoline

Spectroscopic Property Prediction from Theoretical Models

Computational models can simulate various types of spectra, providing valuable information for the identification and characterization of a compound. These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign spectral features.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants. For 8-Methoxy-5-nitroisoquinoline, these predictions would provide a theoretical NMR spectrum that could be compared with experimental data to confirm the assignments of each proton and carbon atom in the molecule.

Hypothetical Data Table for Predicted ¹³C NMR Chemical Shifts:

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 | Value |

| C3 | Value |

| C4 | Value |

| C5 | Value |

Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules. A TD-DFT calculation for this compound would yield the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These theoretical predictions can help in understanding the electronic transitions occurring within the molecule.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and intensities, which correspond to the peaks in the IR and Raman spectra. The theoretical vibrational spectrum for this compound would allow for the assignment of specific vibrational modes to the observed experimental peaks, confirming the presence of functional groups and providing a detailed picture of the molecule's vibrational dynamics.

Hypothetical Data Table for Predicted UV-Vis Absorption:

| Transition | Wavelength (λmax, nm) | Oscillator Strength (f) |

|---|---|---|

| S₀ → S₁ | Value | Value |

| S₀ → S₂ | Value | Value |

Conformational Analysis and Energy Landscape Mapping

Detailed conformational analysis and energy landscape mapping provide crucial insights into the flexibility, stability, and potential biological activity of a molecule. These investigations typically involve a combination of quantum mechanical and molecular mechanics methods.

Potential Energy Surface Scans for Rotational Barriers and Conformational Isomers

Potential energy surface (PES) scans are a standard computational technique used to explore the conformational space of a molecule by systematically varying specific dihedral angles. This process allows for the identification of low-energy conformers (isomers) and the determination of the energy barriers that separate them. For this compound, key rotational barriers would be associated with the torsion of the methoxy (B1213986) group relative to the isoquinoline (B145761) ring and the nitro group.

A hypothetical PES scan would involve rotating the C-O bond of the methoxy group and the C-N bond of the nitro group through 360 degrees in discrete steps. At each step, the energy of the molecule is calculated, typically using Density Functional Theory (DFT) methods, to generate a plot of potential energy versus the dihedral angle. The peaks on this plot represent the rotational energy barriers.

Table 1: Hypothetical Rotational Barriers for this compound

| Rotatable Bond | Dihedral Angle Range | Hypothetical Energy Barrier (kcal/mol) |

|---|---|---|

| C(8)-O(methoxy) | 0-360° | Data not available |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental or computational results for this compound are not available.

Molecular Mechanics and Dynamics Simulations for Conformational Stability and Flexibility

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for assessing the conformational stability and flexibility of molecules over time. MM methods use classical force fields to rapidly calculate molecular energies, making them suitable for exploring a wide range of conformations. MD simulations, on the other hand, simulate the movement of atoms and molecules over a period, providing a dynamic picture of conformational changes.

For this compound, MD simulations could reveal how the molecule behaves in different solvent environments and at various temperatures, identifying the most stable conformations and the transitions between them. However, no specific studies employing these techniques for this compound have been published.

Molecular Interaction Studies and Supramolecular Assembly Simulations

The study of molecular interactions is fundamental to understanding the behavior of a compound in a larger system, such as in a crystal lattice, in solution, or in the presence of a biological target.

Intermolecular Interaction Analysis with Co-crystallized Species and Solvent Molecules

Analysis of intermolecular interactions in the solid state, often through X-ray crystallography and computational methods like Hirshfeld surface analysis, can elucidate the packing of molecules in a crystal and the nature of the forces holding them together. These interactions include hydrogen bonds, π-π stacking, and van der Waals forces. For this compound, the nitro and methoxy groups, along with the aromatic system, would be expected to participate in a variety of such interactions. Without a reported crystal structure, this analysis remains speculative.

Host-Guest Recognition and Complexation Studies (e.g., cyclodextrins, calixarenes)

Host-guest chemistry investigates the formation of complexes between a host molecule (like a cyclodextrin (B1172386) or calixarene) and a guest molecule (in this case, this compound). These studies are relevant for applications such as drug delivery and sensing. Computational docking and MD simulations are often used to predict the binding affinity and geometry of such complexes. There are no published studies on the host-guest chemistry of this compound.

Table 2: Potential Host-Guest Systems for this compound

| Host Molecule | Guest Molecule | Potential Interaction Type | Binding Affinity (Predicted) |

|---|---|---|---|

| β-Cyclodextrin | This compound | Hydrophobic inclusion | Data not available |

Note: This table presents potential systems for study, as no experimental or computational data for these specific complexes are available.

Surface Adsorption and Interface Behavior Simulations

Simulations of surface adsorption and interface behavior are important for understanding how a molecule interacts with surfaces, which is relevant in fields like materials science and catalysis. These simulations, typically using MD or Monte Carlo methods, can predict the orientation and binding energy of a molecule on a given surface. No such studies have been reported for this compound.

Chemical Reactivity and Derivatization Studies of 8 Methoxy 5 Nitroisoquinoline

Electrophilic Aromatic Substitution Reactions on the Isoquinoline (B145761) Core

The isoquinoline nucleus is a bicyclic aromatic system containing both a benzene (B151609) and a pyridine (B92270) ring. Electrophilic aromatic substitution (EAS) reactions on the isoquinoline core are influenced by the directing effects of the existing substituents. The methoxy (B1213986) group at the 8-position is an activating, ortho-para directing group, while the nitro group at the 5-position is a deactivating, meta-directing group. The pyridine ring is generally less reactive towards electrophiles than the benzene ring.

Halogenation and Further Nitration Studies (Regioselectivity and Kinetics)

The introduction of a halogen or an additional nitro group onto the 8-methoxy-5-nitroisoquinoline ring system is a complex process due to the competing directing effects of the methoxy and nitro substituents. The methoxy group (-OCH₃) at the C-8 position activates the carbocyclic ring towards electrophilic attack and directs incoming electrophiles to the ortho (C-7) and para positions. Since the para position is occupied by the isoquinoline nitrogen, substitution is primarily directed to the C-7 position. Conversely, the nitro group (-NO₂) at the C-5 position strongly deactivates the ring and directs incoming electrophiles to the meta position (C-6).

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Influence of 8-Methoxy Group | Influence of 5-Nitro Group | Predicted Outcome |

| C-6 | Meta (deactivating) | Meta (deactivating) | Highly disfavored |

| C-7 | Para (activating) | Ortho (deactivating) | Most likely site of substitution |

Kinetically, these reactions are expected to be slow due to the strong deactivating nature of the nitro group. The presence of the electron-donating methoxy group may not be sufficient to overcome this deactivation to allow for facile substitution under standard conditions.

Friedel-Crafts Acylation and Alkylation Reactions

Friedel-Crafts reactions are a cornerstone of C-C bond formation on aromatic rings. However, they are notoriously sensitive to the electronic nature of the substrate. The presence of a strongly deactivating group, such as a nitro group, on the aromatic ring generally inhibits Friedel-Crafts acylation and alkylation reactions. The Lewis acid catalyst, typically used in these reactions (e.g., AlCl₃), can complex with the nitro group and the isoquinoline nitrogen, further deactivating the ring system and rendering it unreactive towards the electrophilic carbocation or acylium ion.

Therefore, it is highly improbable that this compound would undergo Friedel-Crafts reactions under standard conditions. The deactivation of the aromatic ring by the 5-nitro group is too significant for the reaction to proceed. No successful examples of Friedel-Crafts reactions on this specific compound have been reported in the scientific literature.

Nucleophilic Substitution Reactions Involving the Nitro Group or Isoquinoline Nitrogen

The electron-deficient nature of the this compound ring system, particularly due to the nitro group, makes it a candidate for nucleophilic substitution reactions.

Reduction of the Nitro Group to Amine Functionality and Subsequent Derivatization

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis, providing a gateway to a wide array of functional group interconversions. This reaction is particularly relevant for this compound, as the resulting 8-methoxy-5-aminoisoquinoline is a versatile intermediate for the synthesis of various derivatives.

Several established methods can be employed for the reduction of aromatic nitro compounds. For the analogous compound 6-methoxy-8-nitroquinoline (B1580621), reduction to the corresponding amine has been successfully achieved using tin(II) chloride (SnCl₂) in an acidic medium. This method is generally effective for the reduction of nitroarenes without affecting other functional groups. Other common reducing agents include catalytic hydrogenation (e.g., H₂/Pd-C) and iron in acidic media (e.g., Fe/HCl or Fe/CH₃COOH).

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent | Conditions | Advantages |

| SnCl₂ / HCl | Room temperature or gentle heating | Mild and selective |

| H₂ / Pd-C | Pressurized hydrogen, various solvents | Clean reaction, high yield |

| Fe / HCl or CH₃COOH | Refluxing in acidic solution | Inexpensive and effective |

Once the 8-methoxy-5-aminoisoquinoline is obtained, the primary aromatic amine can undergo a variety of derivatization reactions. These include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Diazotization: Treatment with nitrous acid (HNO₂) to form a diazonium salt, which can then be subjected to Sandmeyer or related reactions to introduce a range of substituents (e.g., -Cl, -Br, -CN, -OH).

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Schiff Base Formation: Condensation with aldehydes or ketones to form imines.

These derivatization pathways allow for the synthesis of a diverse library of compounds based on the 8-methoxy-5-aminoisoquinoline scaffold.

Reactions at the Isoquinoline Nitrogen (e.g., N-Alkylation, Quaternization for Ionic Liquids or Materials)

The lone pair of electrons on the isoquinoline nitrogen atom allows it to act as a nucleophile and a base. Consequently, it can undergo reactions such as N-alkylation and quaternization. However, the presence of the electron-withdrawing nitro group at the 5-position reduces the basicity and nucleophilicity of the isoquinoline nitrogen, making these reactions more challenging compared to unsubstituted isoquinoline.

N-Alkylation: This reaction involves the treatment of this compound with an alkyl halide (e.g., methyl iodide, ethyl bromide) to form an N-alkylated isoquinolinium salt. The reaction rate will be slower than that of isoquinoline itself due to the deactivating effect of the nitro group.

Quaternization: This is a specific type of N-alkylation where the nitrogen atom becomes part of a quaternary ammonium (B1175870) salt. These salts can have applications as ionic liquids or as precursors for functional materials. The quaternization of isoquinolines bearing electron-withdrawing groups generally requires more forcing conditions (e.g., higher temperatures, longer reaction times) than their electron-rich counterparts.

While specific studies on the N-alkylation and quaternization of this compound are limited, the general principles of heterocyclic chemistry suggest that these reactions are feasible, albeit at a reduced rate.

Transformations of the Methoxy Substituent

The methoxy group at the 8-position is an ether linkage and can be cleaved under certain conditions to yield the corresponding phenol, 8-hydroxy-5-nitroisoquinoline. This transformation is typically achieved through O-demethylation.

Common reagents for the cleavage of aryl methyl ethers include strong protic acids like hydrobromic acid (HBr) and Lewis acids such as boron tribromide (BBr₃).

Boron Tribromide (BBr₃): This is a powerful and often preferred reagent for the cleavage of aryl ethers due to its high efficiency and the relatively mild reaction conditions that can often be employed (e.g., low temperatures). The reaction proceeds via the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom, followed by nucleophilic attack of the bromide ion on the methyl group.

Hydrobromic Acid (HBr): Concentrated HBr at elevated temperatures can also effect the cleavage of the methoxy group. This method is generally harsher than using BBr₃ and may not be suitable for substrates with other sensitive functional groups.

Demethylation Strategies and Subsequent Reactions (e.g., Hydroxylation, Etherification)

The cleavage of the methyl ether at the C-8 position is a key transformation, yielding the corresponding 8-hydroxy-5-nitroisoquinoline, a versatile intermediate for further functionalization.

Demethylation:

Boron Tribromide (BBr₃): This is a powerful and often preferred reagent for the cleavage of aryl methyl ethers. The reaction is typically carried out in an inert solvent like dichloromethane (B109758) at low temperatures.

Hydrobromic Acid (HBr): Aqueous HBr at elevated temperatures can also effect demethylation, though the conditions are harsher and may not be suitable for sensitive substrates.

Other Lewis Acids: Other Lewis acids, such as aluminum chloride (AlCl₃), can also be used, often in the presence of a nucleophilic scavenger.

Once the 8-hydroxy-5-nitroisoquinoline is obtained, the phenolic hydroxyl group can be readily derivatized.

Subsequent Reactions:

Hydroxylation: While the primary product of demethylation is the 8-hydroxy derivative, further hydroxylation at other positions is not a direct or common subsequent reaction without additional activating or directing groups.

Etherification: The 8-hydroxyl group can be easily converted to a variety of ethers through Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a suitable base (e.g., sodium hydride, potassium carbonate) followed by reaction with an alkyl halide or sulfonate. This allows for the introduction of a wide range of alkyl and aryl ether functionalities, enabling the modulation of the compound's steric and electronic properties.

| Reaction | Reagents and Conditions | Product |

| Demethylation | BBr₃, CH₂Cl₂, low temperature | 8-Hydroxy-5-nitroisoquinoline |

| Demethylation | aq. HBr, reflux | 8-Hydroxy-5-nitroisoquinoline |

| Etherification | 1. NaH, THF; 2. R-X | 8-Alkoxy-5-nitroisoquinoline |

Oxidation of the Methoxy Group (if applicable)

Direct oxidation of the methoxy group on an aromatic ring to other functional groups like a formyl or carboxyl group is generally challenging without affecting other parts of the molecule, especially the electron-rich isoquinoline ring. However, under specific and controlled conditions, oxidative demethylation can occur, leading to the formation of a quinone. The presence of the electron-withdrawing nitro group might influence the feasibility of such a transformation. For instance, oxidation of related methoxy-substituted quinolines can lead to quinone-5,8-diones.

| Reaction | Potential Oxidizing Agents | Potential Product |

| Oxidative Demethylation | Ceric ammonium nitrate (B79036) (CAN), Fremy's salt | 5-Nitroisoquinoline-8-one (tautomer of 8-hydroxy-5-nitroisoquinoline) or further oxidized products |

Cross-Coupling Reactions and Diversification of the Isoquinoline Scaffold

The isoquinoline core of this compound possesses several positions amenable to palladium-catalyzed cross-coupling reactions, allowing for significant diversification of the scaffold. The primary sites for such reactions would be halogenated derivatives of the parent compound. Assuming the synthesis of bromo or iodo derivatives at positions such as C-1, C-3, C-4, C-6, or C-7, a variety of cross-coupling reactions can be envisioned.

Suzuki-Miyaura Coupling : This reaction involves the coupling of a halo-isoquinoline with an organoboron reagent in the presence of a palladium catalyst and a base. wikipedia.org It is a versatile method for forming carbon-carbon bonds. wikipedia.org For instance, a bromo-substituted this compound could be coupled with various aryl or vinyl boronic acids or esters to introduce new substituents. The reaction conditions are generally mild and tolerate a wide range of functional groups. organic-chemistry.orgnih.gov

Stille Coupling : This reaction couples a halo-isoquinoline with an organotin compound, also catalyzed by palladium. Stille reactions are known for their tolerance to a wide variety of functional groups, although the toxicity of organotin reagents is a drawback.

Heck Reaction : The Heck reaction involves the coupling of a halo-isoquinoline with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.org This reaction is a powerful tool for the vinylation of the isoquinoline core. wikipedia.org

Sonogashira Coupling : This reaction is used to form carbon-carbon bonds between a halo-isoquinoline and a terminal alkyne, utilizing a palladium catalyst and a copper co-catalyst. wikipedia.orgorganic-chemistry.org This method allows for the introduction of alkynyl moieties onto the isoquinoline scaffold. wikipedia.orgorganic-chemistry.org

The regioselectivity of these reactions would be determined by the position of the halogen atom. The electronic effects of the methoxy and nitro groups would influence the reactivity of the halide, with electron-withdrawing groups generally enhancing the rate of oxidative addition to the palladium catalyst.

| Reaction | Coupling Partner | Catalyst System | Typical Product |

| Suzuki-Miyaura | R-B(OH)₂ | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Aryl/vinyl-substituted isoquinoline |

| Stille | R-Sn(Alkyl)₃ | Pd catalyst (e.g., Pd(PPh₃)₄) | Aryl/vinyl-substituted isoquinoline |

| Heck | Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Alkenyl-substituted isoquinoline |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) | Alkynyl-substituted isoquinoline |

Direct C-H activation is a powerful and atom-economical method for the functionalization of heterocyclic compounds. For this compound, several C-H bonds are potential targets for functionalization. The directing effect of the nitrogen atom in the isoquinoline ring, as well as the electronic influence of the methoxy and nitro groups, would play a crucial role in determining the regioselectivity.

The C-1 position of the isoquinoline ring is often the most acidic and susceptible to deprotonation and subsequent functionalization. However, transition metal-catalyzed C-H activation can also occur at other positions. The nitro group can act as a directing group for C-H functionalization at the ortho positions. rsc.org Therefore, C-H arylation, alkylation, or amination could potentially be achieved at the C-4 and C-6 positions.

| Reaction Type | Potential Position | Catalyst/Reagent | Potential Product |

| C-H Arylation | C-4, C-6 | Pd(OAc)₂, Ligand, Aryl halide | Aryl-substituted isoquinoline |

| C-H Amination | C-6 | Oxidant, Amine source | Amino-substituted isoquinoline |

Cycloaddition and Other Pericyclic Reactions Involving the Isoquinoline Ring System

The isoquinoline ring system can participate in cycloaddition reactions, although its aromaticity makes it less reactive than isolated double bonds. The electron-deficient nature of the pyridine ring, further enhanced by the nitro group, could make it a suitable dienophile in Diels-Alder reactions with electron-rich dienes. Conversely, the benzene ring could potentially act as a diene in inverse-electron-demand Diels-Alder reactions.

[3+2] Dipolar cycloadditions are also a possibility. wikipedia.org For instance, the generation of a nitrone from the nitro group or an azomethine ylide from the isoquinoline nitrogen could lead to cycloaddition with a suitable dipolarophile. wikipedia.org The specific conditions and the nature of the reacting partner would determine the feasibility and outcome of such reactions.

| Reaction Type | Role of Isoquinoline | Reactant | Potential Product |

| Diels-Alder | Dienophile | Electron-rich diene | Fused polycyclic system |

| [3+2] Dipolar Cycloaddition | Dipole or Dipolarophile | Dipolarophile or Dipole | Fused heterocyclic system |

Synthesis of Polycyclic Aromatic Compounds and Extended Conjugated Systems Utilizing this compound as a Building Block

This compound can serve as a valuable building block for the synthesis of more complex polycyclic aromatic compounds (PAHs) and extended conjugated systems. researchgate.netnih.gov The functional handles, including the methoxy and nitro groups, and the potential for halogenation and subsequent cross-coupling reactions, provide multiple avenues for elaboration.

For example, a di-halogenated derivative of this compound could undergo intramolecular cross-coupling reactions to form new rings. Alternatively, sequential cross-coupling reactions could be used to build up larger aromatic systems. For instance, a Suzuki coupling at one position followed by a Sonogashira coupling at another, and subsequent cyclization of the introduced functionalities, could lead to complex polycyclic structures.

The nitro group can also be a useful handle for further transformations. Reduction of the nitro group to an amine would provide a nucleophilic center that can participate in cyclization reactions, such as the Friedländer annulation, to construct new fused rings.

Hypothetical Synthetic Route to a Polycyclic System:

Dihalogenation of this compound at appropriate positions (e.g., C-4 and C-7).

Sequential Sonogashira coupling with a di-alkyne to introduce a linking bridge.

Intramolecular cyclization of the alkyne units, potentially via a Bergman cyclization or a transition-metal-catalyzed process, to form a new aromatic ring.

Reduction of the nitro group to an amine.

Condensation and cyclization of the amino group to build another fused heterocyclic ring.

This strategic functionalization and cyclization approach would allow for the construction of novel and complex polycyclic aromatic systems with embedded isoquinoline moieties.

Advanced Applications of 8 Methoxy 5 Nitroisoquinoline in Chemical Sciences Excluding Biological and Clinical Doma

Applications in Materials Science and Optoelectronics

The photophysical and electronic properties of organic molecules are central to their application in materials science and optoelectronics. The presence of both electron-donating (-OCH3) and electron-withdrawing (-NO2) groups on the isoquinoline (B145761) core of 8-methoxy-5-nitroisoquinoline suggests the potential for intramolecular charge transfer (ICT) characteristics, which are highly desirable for various optoelectronic applications.

Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

In the realm of OLEDs, materials with high fluorescence quantum yields and tunable emission colors are crucial. Quinoline (B57606) derivatives have been investigated as fluorescent materials in OLEDs. For instance, quinoline-based materials have been synthesized and utilized as electron-transporting and blue-emitting layers in OLED devices. The performance of these devices is intrinsically linked to the molecular structure of the emitting layer.

For this compound, the combination of the methoxy (B1213986) and nitro groups on the isoquinoline framework could lead to a significant shift in its emission spectrum compared to the parent isoquinoline. The strong electron-withdrawing nature of the nitro group might, however, lead to fluorescence quenching, a phenomenon observed in other nitro-substituted aromatic compounds. This could potentially be mitigated through careful molecular design, such as the incorporation of bulky substituents to induce aggregation-induced emission (AIE) or by utilizing it as a host material.

In the context of OPVs, organic molecules with broad absorption spectra and suitable energy levels for efficient charge separation are required. The ICT character of this compound could contribute to a broad absorption in the visible spectrum. The energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would be significantly influenced by the methoxy and nitro substituents, respectively. This tunability could allow for the rational design of donor or acceptor materials for OPV active layers.

Table 1: Potential Optoelectronic Properties of this compound Based on Analogous Compounds

| Property | Potential Influence of Substituents | Relevance to OLEDs/OPVs |

|---|---|---|

| Emission Wavelength | The methoxy and nitro groups are expected to cause a bathochromic (red) shift compared to unsubstituted isoquinoline. | Potential for emission in the visible region, contributing to the color gamut of OLED displays. |

| Fluorescence Quantum Yield | The nitro group may lead to fluorescence quenching, potentially lowering the efficiency. | A critical parameter for the brightness and efficiency of OLEDs. |

| Absorption Spectrum | Intramolecular charge transfer could lead to a broad absorption band. | Desirable for capturing a wider range of the solar spectrum in OPVs. |

| HOMO/LUMO Energy Levels | The methoxy group will raise the HOMO level, while the nitro group will lower the LUMO level. | Crucial for matching with other materials in the device stack to ensure efficient charge injection and transport. |

Fluorescent Probes and Sensors for Environmental or Chemical Analysis (Non-Biological Targets)

Isoquinoline derivatives have been widely explored for their fluorescent properties and their application as sensors. The fluorescence of the isoquinoline moiety can be sensitive to its local environment, making it a suitable platform for the development of chemosensors.

While the nitro group in this compound might quench fluorescence, this property can be exploited in the design of "turn-on" fluorescent probes. For example, a sensor could be designed where the nitro group is chemically transformed in the presence of a specific analyte, leading to a restoration of fluorescence. This mechanism could be applied to the detection of various chemical species, such as metal ions or reactive sulfur species, depending on the specific reaction chemistry employed. The methoxy group could further modulate the photophysical properties of the resulting fluorophore.

Functional Dyes and Pigments with Tunable Absorption/Emission Properties

The color of organic dyes and pigments is determined by their electronic structure and absorption in the visible region of the electromagnetic spectrum. The push-pull nature of the substituents in this compound is a classic design principle for creating chromophores with strong absorption bands.

The position and intensity of the absorption maximum (λmax) can be fine-tuned by modifying the donor and acceptor strengths of the substituents or by extending the π-conjugated system. This tunability makes this compound a potential building block for a range of functional dyes. For instance, it could be incorporated into larger molecular structures to create dyes for applications in textiles, printing, or as color filters in electronic displays. The specific color would depend on the extent of the ICT, which is influenced by the solvent polarity, a phenomenon known as solvatochromism.

Photochromic and Thermochromic Materials

Photochromic and thermochromic materials exhibit reversible changes in color upon exposure to light and heat, respectively. While direct evidence for such behavior in this compound is lacking, related isoquinoline derivatives have shown promise in this area. For example, some D–π–A (donor-π-acceptor) isoquinoline derivatives have been reported to exhibit mechanofluorochromism and thermochromism.

The potential for photo-induced or thermally-induced changes in the molecular geometry or electronic structure of this compound could lead to chromic behavior. For instance, a reversible photochemical reaction involving the nitro group or a change in the crystal packing upon heating could result in a color change. Further research into the solid-state properties and photochemistry of this compound is needed to explore these possibilities.

Roles in Catalysis and Ligand Design

The nitrogen atom in the isoquinoline ring possesses a lone pair of electrons, making it an excellent coordinating site for metal ions. Consequently, isoquinoline and its derivatives have been extensively used as ligands in transition metal catalysis.

Ligands for Transition Metal Catalysis (e.g., C-C, C-N bond formation)

The electronic and steric properties of a ligand play a crucial role in determining the activity and selectivity of a metal catalyst. The substituents on the isoquinoline ring of this compound would significantly modulate its properties as a ligand.

The electron-donating methoxy group would increase the electron density on the isoquinoline ring system, enhancing its σ-donating ability to a metal center. Conversely, the electron-withdrawing nitro group would decrease the electron density, potentially weakening the ligand-metal bond. This electronic dichotomy could be advantageous in certain catalytic cycles where fine-tuning of the metal center's electronics is required.

Table 2: Potential Influence of this compound as a Ligand in Catalysis

| Feature | Influence of Substituents | Potential Catalytic Application |

|---|---|---|

| Coordinating Atom | The nitrogen atom of the isoquinoline ring is the primary coordination site. | Applicable to a wide range of transition metals (e.g., Pd, Ru, Rh, Cu, Ir). |

| Electronic Properties | The methoxy group acts as an electron-donating group, while the nitro group is strongly electron-withdrawing. | This electronic modulation can influence the oxidative addition and reductive elimination steps in catalytic cycles for C-C and C-N cross-coupling reactions. |

| Steric Hindrance | The substituents at the 5 and 8 positions could provide steric bulk around the metal center. | This can influence the selectivity of the catalytic reaction, for example, in asymmetric catalysis if a chiral version of the ligand is synthesized. |

The synthesis of various isoquinoline derivatives for use in transition-metal-catalyzed reactions is a well-established field. These ligands have been successfully employed in a variety of transformations, including C-H activation and cross-coupling reactions. By extension, this compound represents a potentially valuable ligand scaffold that could offer unique reactivity and selectivity in catalysis.

Organocatalysis and Chiral Auxiliaries in Stereoselective Synthesis

There is currently no available scientific literature that describes the application of this compound as an organocatalyst or in the development of chiral auxiliaries for stereoselective synthesis. Organocatalysts are small organic molecules that accelerate chemical reactions, while chiral auxiliaries are chemical compounds temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. While the broader families of isoquinolines and quinolines have been explored for these purposes, specific studies detailing such roles for this compound are absent from peer-reviewed chemical literature.

Intermediate in the Synthesis of Complex Organic Molecules and Natural Products (Non-Medicinal)

The utility of this compound as a foundational intermediate for the synthesis of complex, non-medicinal organic molecules and natural products is not documented in existing research. The transformation of a starting material like this compound into more complex structures is a cornerstone of synthetic chemistry, but its specific pathways and applications in this context have not been reported.

Precursors for Advanced Organic Scaffolds and High-Value Chemicals

No studies have been identified that utilize this compound as a direct precursor for the construction of advanced organic scaffolds or high-value industrial chemicals. The potential conversion of this molecule into other chemical frameworks has not been an area of published research focus.

Stereoselective Synthesis of Architecturally Complex Structures

The application of this compound in the stereoselective synthesis of architecturally complex, non-medicinal structures is not described in the scientific literature. Methodologies to control the three-dimensional arrangement of atoms are critical in modern synthesis, but the involvement of this specific compound in such processes has not been reported.

Analytical Reagents and Standards (Non-Clinical)

Information regarding the use of this compound as an analytical reagent or a reference standard for non-clinical applications is not available.

Chromogenic Reagents for Specific Ion Detection or Chemical Sensing

There are no published reports on the use of this compound as a chromogenic reagent. Such reagents change color in the presence of a specific analyte, making them useful for chemical detection and sensing. The potential for this compound to act as a sensor for specific ions or other chemical species has not been explored in the available literature.

Reference Standards for Method Validation in Environmental or Industrial Analysis

The establishment and use of this compound as a certified reference standard for the validation of analytical methods in environmental or industrial contexts are not documented. Reference standards are highly purified compounds used to ensure the accuracy and reliability of analytical measurements, but this specific molecule has not been designated for such a role.

Advanced Analytical Methodologies for the Characterization and Detection of 8 Methoxy 5 Nitroisoquinoline Excluding Biological Matrices

Chromatographic Separation Techniques for Purity Assessment and Reaction Monitoring